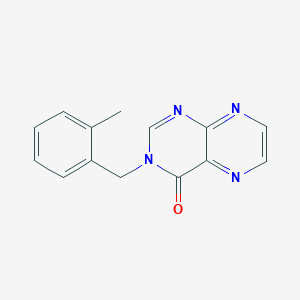

3-(2-methylbenzyl)pteridin-4(3H)-one

説明

特性

IUPAC Name |

3-[(2-methylphenyl)methyl]pteridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-10-4-2-3-5-11(10)8-18-9-17-13-12(14(18)19)15-6-7-16-13/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRQQZKYGLINMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=NC=CN=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Anticancer Activity

Pteridine derivatives, including 3-(2-methylbenzyl)pteridin-4(3H)-one, have been studied for their anticancer properties. Research indicates that modifications in the pteridine structure can enhance selectivity and potency against specific cancer targets, such as PI3K and mTOR pathways. For instance, compounds with a methyl group at the C4 position have shown improved binding affinity to the unique binding pocket of these kinases, which is crucial for selective inhibition .

Case Study:

In a xenograft model using U87 glioma cells, a derivative of 3-(2-methylbenzyl)pteridin-4(3H)-one was administered orally. The results demonstrated a significant reduction in tumor volume by 25%, highlighting its potential as an effective anticancer agent .

Selective Inhibition of Kinases

The compound has been identified as a selective inhibitor for PI3K-C2α, which plays a critical role in cellular processes such as growth and metabolism. The structure-activity relationship (SAR) studies have shown that specific substitutions on the pteridinone scaffold can lead to enhanced selectivity and potency against this kinase without affecting other isoforms .

Table 1: Inhibitory Activity of Pteridinone Derivatives Against PI3K-C2α

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 7 | 2.6 | High |

| 8 | 0.51 | Very High |

| 12 | 0.70 | Moderate |

| 13 | 1.6 | Moderate |

This table illustrates how structural modifications can lead to varying degrees of inhibitory activity against PI3K-C2α, emphasizing the importance of SAR in drug design.

Pharmacokinetics and Toxicity

Studies on the pharmacokinetics of pteridinone derivatives indicate favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Additionally, toxicity assessments have shown that these compounds can be nontoxic at effective doses, which is a critical factor in drug development .

類似化合物との比較

Key Observations :

- Substituent Effects: The 2-methylbenzyl group in the target compound provides moderate steric bulk compared to the triazolyl-benzyl group in , which introduces additional hydrogen-bonding capabilities.

- Molecular Weight : Derivatives with aromatic substituents (e.g., triazolyl-benzyl or chlorofluorophenyl) exhibit higher molecular weights (>290 g/mol) compared to simpler alkyl-substituted analogs .

Comparison with Halide Substitution :

- 2-Amino-6-(halomethyl) derivatives (e.g., chloromethyl or bromomethyl) are synthesized via nucleophilic substitution, leveraging reactive C6 positions for further functionalization .

Stability and Reactivity

- Stability : Halogenated derivatives (e.g., 4-chloropteridine 87) demonstrate sufficient stability for purification via silica gel chromatography, attributed to electron-withdrawing groups enhancing resonance stabilization .

- Reactivity: The chloromethyl group in 2-amino-6-(chloromethyl)pteridin-4(3H)-one (HCl) is prone to nucleophilic displacement, making it a versatile intermediate for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。